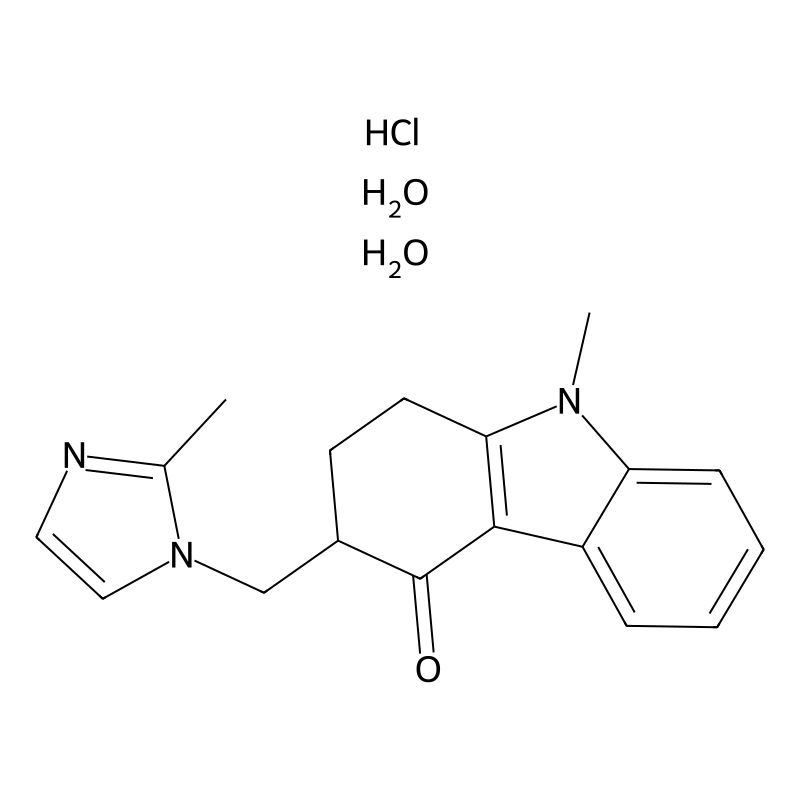

Ondansetron hydrochloride dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-emetic Mechanisms

- Ondansetron's primary mechanism of action involves blocking serotonin type 3 (5-HT3) receptors, particularly in the gut and brainstem. These receptors play a crucial role in nausea and vomiting reflexes. By competitively binding to these receptors, ondansetron prevents serotonin from exerting its stimulatory effects, leading to reduced nausea and vomiting episodes [].

- Research is ongoing to understand the full spectrum of ondansetron's anti-emetic effects. Studies are investigating its potential interactions with other neurotransmitters and signaling pathways involved in nausea and vomiting [].

Beyond Nausea and Vomiting

- Emerging research suggests that ondansetron might have applications beyond its established anti-emetic properties. Studies are exploring its potential role in:

- Pain Management: Ondansetron might possess analgesic properties, potentially reducing pain perception. Some studies have shown its effectiveness in managing pain alongside other medications, particularly post-operative pain [].

- Gastrointestinal Disorders: Research is investigating the potential benefits of ondansetron in managing symptoms associated with irritable bowel syndrome and gastroesophageal reflux disease (GERD) due to its effects on serotonin signaling in the gut [].

- Neurological Disorders: Preclinical studies suggest that ondansetron might have neuroprotective effects. Further research is needed to explore its potential role in managing conditions like migraines and neurodegenerative diseases [].

Ondansetron hydrochloride dihydrate is a potent antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery. It is classified as a selective serotonin 5-HT3 receptor antagonist, which means it works by blocking the action of serotonin, a neurotransmitter that can trigger nausea and vomiting when released in response to certain stimuli, such as chemotherapy drugs or surgical procedures . The compound is available in various forms, including oral tablets, orally disintegrating tablets, and injectable solutions .

Ondansetron acts by competitively blocking the 5-HT3 receptors located on vagal nerve terminals in the gut and brainstem. These receptors are stimulated by serotonin, a neurotransmitter involved in nausea and vomiting reflexes. By blocking these receptors, ondansetron prevents the signal transduction that triggers nausea and vomiting sensations.

Ondansetron is generally well-tolerated, but some side effects can occur, including headache, constipation, and dizziness []. In rare cases, QT prolongation (abnormal heart rhythm) has been reported, particularly with high intravenous doses. It's crucial to consult a healthcare professional before using ondansetron.

Ondansetron exhibits significant biological activity by selectively antagonizing the 5-HT3 receptors located in both the central nervous system and the gastrointestinal tract. This action effectively reduces the incidence of nausea and vomiting by inhibiting serotonin's effects during chemotherapy and surgical procedures . Clinical studies have demonstrated its efficacy in controlling emesis induced by highly emetogenic chemotherapy regimens, particularly those involving cisplatin .

- Formation of the Indole Ring: A key step involves constructing the indole framework through cyclization reactions.

- Substitution Reactions: Various substitution reactions introduce functional groups necessary for biological activity.

- Salt Formation: The final step involves converting ondansetron into its hydrochloride form by reacting it with hydrochloric acid in a controlled environment to yield the dihydrate form.

These methods ensure high purity and bioavailability of the compound .

Ondansetron hydrochloride dihydrate is widely utilized in clinical settings for:

- Chemotherapy-Induced Nausea and Vomiting: It is particularly effective against nausea caused by cisplatin and other chemotherapeutic agents.

- Postoperative Nausea and Vomiting: It is administered before surgery to prevent nausea related to anesthesia.

- Radiation Therapy: Used to mitigate nausea associated with radiation treatments.

Additionally, research is ongoing into its potential applications in other conditions involving nausea and gastrointestinal disturbances .

Ondansetron may interact with various medications due to its metabolism via cytochrome P450 enzymes. Notably, drugs that affect serotonin levels can lead to an increased risk of serotonin syndrome when combined with ondansetron . Other interactions may include:

- Antidepressants: Selective serotonin reuptake inhibitors can enhance serotonergic effects.

- Antiepileptics: Certain anticonvulsants may alter ondansetron's clearance.

- Chemotherapy Agents: Careful monitoring is required when used alongside other antiemetics or chemotherapeutic agents to avoid cumulative side effects.

Understanding these interactions is crucial for optimizing treatment regimens involving ondansetron .

Ondansetron hydrochloride dihydrate shares similarities with several other antiemetic agents. Here are a few notable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Granisetron | 5-HT3 receptor antagonist | Longer half-life than ondansetron |

| Palonosetron | 5-HT3 receptor antagonist | More potent with a longer duration of action |

| Dolasetron | 5-HT3 receptor antagonist | Effective in both oral and intravenous forms |

| Metoclopramide | Dopamine D2 receptor antagonist | Also acts as a prokinetic agent |

| Aprepitant | Neurokinin-1 receptor antagonist | Targets substance P for broader antiemetic effect |

Uniqueness of Ondansetron: While all these compounds target similar pathways in preventing nausea, ondansetron is particularly noted for its rapid onset of action and efficacy against chemotherapy-induced emesis, making it a first-line treatment choice in many clinical scenarios .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2999F27MAD

Related CAS

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

NCI Cancer Drugs

US Brand Name(s): Zofran

FDA Approval: Yes

Ondansetron hydrochloride is approved to prevent : Nausea and vomiting caused by chemotherapy , radiation therapy , and surgery.

Ondansetron hydrochloride is also being studied in the treatment of other conditions.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Serotonin

HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

99614-01-4

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Huć T, Nowinski A, Drapala A, Konopelski P, Ufnal M. Indole and indoxyl sulfate, gut bacteria metabolites of tryptophan, change arterial blood pressure via peripheral and central mechanisms in rats. Pharmacol Res. 2017 Dec 26. pii: S1043-6618(17)31091-5. doi: 10.1016/j.phrs.2017.12.025. [Epub ahead of print] PubMed PMID: 29287686.

3: Ferreira Junior WA, Zaharenko AJ, Kazuma K, Picolo G, Gutierrez VP, de Freitas JC, Konno K, Cury Y. Peripheral 5-HT3 Receptors Are Involved in the Antinociceptive Effect of Bunodosine 391. Toxins (Basel). 2017 Dec 27;10(1). pii: E12. doi: 10.3390/toxins10010012. PubMed PMID: 29280949.

4: Chu LF, Rico T, Cornell E, Obasi H, Encisco EM, Vertelney H, Gamble JG, Crawford CW, Sun J, Clemenson A, Erlendson MJ, Okada R, Carroll I, Clark JD. Ondansetron does not prevent physical dependence in patients taking opioid medications chronically for pain control. Drug Alcohol Depend. 2017 Aug 14;183:176-183. doi: 10.1016/j.drugalcdep.2017.06.043. [Epub ahead of print] PubMed PMID: 29278818.

5: Hoffman KL, Cano-Ramírez H. Lost in translation? A critical look at the role that animal models of obsessive compulsive disorder play in current drug discovery strategies. Expert Opin Drug Discov. 2017 Dec 23:1-10. doi: 10.1080/17460441.2018.1417379. [Epub ahead of print] PubMed PMID: 29275640.

6: Dale E, Grunnet M, Pehrson AL, Frederiksen K, Larsen PH, Nielsen J, Stensbøl TB, Ebert B, Yin H, Lu D, Liu H, Jensen TN, Yang CR, Sanchez C. The multimodal antidepressant vortioxetine may facilitate pyramidal cell firing by inhibition of 5-HT(3) receptor expressing interneurons: An in vitro study in rat hippocampus slices. Brain Res. 2017 Dec 21. pii: S0006-8993(17)30559-0. doi: 10.1016/j.brainres.2017.12.025. [Epub ahead of print] PubMed PMID: 29274875.

7: Naglich AC, Lin A, Wakhlu S, Adinoff BH. Systematic Review of Combined Pharmacotherapy for the Treatment of Alcohol Use Disorder in Patients Without Comorbid Conditions. CNS Drugs. 2017 Dec 22. doi: 10.1007/s40263-017-0484-2. [Epub ahead of print] Review. PubMed PMID: 29273901.

8: Lee DY, Trinh T, Roy SK. Torsades de Pointes after Ondansetron Infusion in 2 Patients. Tex Heart Inst J. 2017 Oct 1;44(5):366-369. doi: 10.14503/THIJ-16-6040. eCollection 2017 Oct. PubMed PMID: 29259513; PubMed Central PMCID: PMC5731596.

9: McLay JS, Izzati N, Pallivalapila AR, Shetty A, Pande B, Rore C, Al Hail M, Stewart D. Pregnancy, prescription medicines and the potential risk of herb-drug interactions: a cross-sectional survey. BMC Complement Altern Med. 2017 Dec 19;17(1):543. doi: 10.1186/s12906-017-2052-1. PubMed PMID: 29258478; PubMed Central PMCID: PMC5738179.

10: Foo WC, Widjaja E, Khong YM, Gokhale R, Chan SY. Application of miniaturized near-infrared spectroscopy for quality control of extemporaneous orodispersible films. J Pharm Biomed Anal. 2017 Dec 13;150:191-198. doi: 10.1016/j.jpba.2017.11.068. [Epub ahead of print] PubMed PMID: 29247960.

11: Karacaer F, Biricik E, Ünal İ, Büyükkurt S, Ünlügenç H. Does prophylactic ondansetron reduce norepinephrine consumption in patients undergoing cesarean section with spinal anesthesia? J Anesth. 2017 Dec 14. doi: 10.1007/s00540-017-2436-x. [Epub ahead of print] PubMed PMID: 29243058.

12: Maitra A, Bhattacharyya S, Paik S, Pathak P, Tripathi SK. A Rare Case of Fixed Drug Eruption due to Ondansetron. Iran J Med Sci. 2017 Sep;42(5):497-500. PubMed PMID: 29234184; PubMed Central PMCID: PMC5722969.

13: Makhijani R, Bhagat VH, Fayek M. Colon cancer presenting as pseudo-obstruction during pregnancy - A case report. Obstet Med. 2017 Dec;10(4):198-200. doi: 10.1177/1753495X17704611. Epub 2017 May 16. PubMed PMID: 29225684; PubMed Central PMCID: PMC5714106.

14: Edosuyi O, Igbe I, Iniaghe LO. Antinociceptive and antioxidant activities of Hunteria umbellata stem bark: possible role of the serotonergic, opioidergic and dopaminergic pathways. J Complement Integr Med. 2017 Dec 5. pii: /j/jcim.ahead-of-print/jcim-2017-0099/jcim-2017-0099.xml. doi: 10.1515/jcim-2017-0099. [Epub ahead of print] PubMed PMID: 29206644.

15: Plescia CJ, Manu P. Hypoglycemia and Sudden Death During Treatment With Methadone for Opiate Detoxification. Am J Ther. 2017 Nov 14. doi: 10.1097/MJT.0000000000000692. [Epub ahead of print] PubMed PMID: 29189312.

16: Fejzo MS, MacGibbon KW, Mullin PM. Critique of inaccurate reporting in Edlavitch article on "Publishing negative findings and the challenge of avoiding type II errors in studies of suspect teratogens: Example of a recent ondansetron publication". Reprod Toxicol. 2017 Nov 22. pii: S0890-6238(17)30063-1. doi: 10.1016/j.reprotox.2017.11.007. [Epub ahead of print] PubMed PMID: 29174065.

17: Zhang H, Zhao H, Zeng C, Van Dort C, Faingold CL, Taylor NE, Solt K, Feng HJ. Optogenetic activation of 5-HT neurons in the dorsal raphe suppresses seizure-induced respiratory arrest and produces anticonvulsant effect in the DBA/1 mouse SUDEP model. Neurobiol Dis. 2018 Feb;110:47-58. doi: 10.1016/j.nbd.2017.11.003. Epub 2017 Nov 13. PubMed PMID: 29141182; PubMed Central PMCID: PMC5748009.

18: Gray JM, Maewal JD, Lunos SA, Furnival RA, Hendrickson MA. Ondansetron Prescription for Home Use in a Pediatric Emergency Department. Pediatr Emerg Care. 2017 Nov 14. doi: 10.1097/PEC.0000000000001343. [Epub ahead of print] PubMed PMID: 29135900.

19: Andreae MH, Gabry JS, Goodrich B, White RS, Hall C. Antiemetic Prophylaxis as a Marker of Health Care Disparities in the National Anesthesia Clinical Outcomes Registry. Anesth Analg. 2017 Nov 7. doi: 10.1213/ANE.0000000000002582. [Epub ahead of print] PubMed PMID: 29116968.

20: Bamgbade OA, Oluwole O, Khaw RR. Perioperative Antiemetic Therapy for Fast-Track Laparoscopic Bariatric Surgery. Obes Surg. 2017 Nov 7. doi: 10.1007/s11695-017-3009-7. [Epub ahead of print] PubMed PMID: 29116559.